4-(Triphenylsilyl)phenyl ether
Description
4-(Triphenylsilyl)phenyl ether, systematically named diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide (TSPO1), is a hybrid organosilicon-phosphine oxide compound. Its structure features a central phosphorus atom bonded to two phenyl groups and a 4-(triphenylsilyl)phenyl moiety (Fig. 1). The triphenylsilyl group contributes steric bulk and electron-withdrawing characteristics, while the phosphine oxide enhances thermal stability and electron-transport properties .
Properties
CAS No. |
57519-30-9 |
|---|---|
Molecular Formula |
C48H38OSi2 |
Molecular Weight |
687.0 g/mol |
IUPAC Name |
triphenyl-[4-(4-triphenylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C48H38OSi2/c1-7-19-41(20-8-1)50(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)49-40-33-37-48(38-34-40)51(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChI Key |
JUAPGWMEWKQKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(Triphenylsilyl)phenyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the Williamson ether synthesis. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylsilyl)phenyl ether undergoes several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols.
Scientific Research Applications
4-(Triphenylsilyl)phenyl ether is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving cell signaling and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 4-(Triphenylsilyl)phenyl ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological processes and material properties. Specific details on its mechanism of action are still under investigation.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₆H₂₈OPSi
- Triplet Energy (T₁) : >3.0 eV (prevents exciton quenching in OLEDs)
- Applications :
Structural and Functional Analogues
Table 1: Comparative Analysis of TSPO1 and Related Compounds
Research Findings and Performance Metrics
Electroluminescence and OLED Performance
- TSPO1 exhibits superior performance in blue OLEDs when paired with ambipolar hosts like DBFPO, achieving high external quantum efficiency (EQE) via interface exciplex formation .
- CzSi demonstrates a maximum EQE of 1.2% in solution-processed OLEDs, attributed to its high T₁ energy (3.02 eV) and effective triplet exciton confinement .
- Poly(triphenylsilyl vinyl ether) shows identical NMR profiles regardless of initiator, indicating robust synthetic reproducibility, though its optoelectronic applications remain underexplored .
Thermal and Electronic Properties
- The triphenylsilyl group universally enhances thermal stability (decomposition >300°C) across all analogues due to strong Si-C bonds and aromatic conjugation .
- Phosphine oxide in TSPO1 lowers the LUMO level (-2.1 eV), facilitating electron injection compared to pure silane derivatives like DPPS .
Limitations and Challenges
Q & A
Q. What are the established synthetic routes for 4-(Triphenylsilyl)phenyl ether, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting triphenylsilyl chloride with a phenolic derivative under basic conditions (e.g., sodium carbonate in acetone-water media) to promote silyl ether formation . Microwave-assisted synthesis or micellar-mediated reactions (using triethylamine in methanol/water) can enhance reaction efficiency and selectivity . Yield optimization requires careful control of stoichiometry, temperature (e.g., 30–50°C), and inert atmospheres to prevent hydrolysis of the silyl group.
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. For example, the ²⁹Si NMR peak for the triphenylsilyl group typically appears at δ −18 to −22 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight (e.g., C₃₀H₂₆OSi, MW 430.6) and functional groups (C-O-Si stretching at ~1100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
Due to potential irritancy and hydrolytic sensitivity, use nitrile gloves, indirect-vent goggles, and lab coats. Work under a fume hood to avoid inhalation of vapors during heating or solvent removal. Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be laundered separately, and respiratory protection (NIOSH-approved) is required if aerosolization occurs .
Advanced Research Questions
Q. How can this compound be integrated into organic electronic devices?
The compound’s electron-rich aromatic system and silyl group enhance thermal stability and hole-transport properties. In double-layer organic light-emitting diodes (OLEDs), it can serve as a hole-injection layer when vapor-deposited (≤10⁻⁶ Torr) alongside indium-tin-oxide (ITO) anodes. Device efficiency metrics (e.g., external quantum efficiency >1%) depend on film uniformity, achievable via controlled deposition rates (0.1–0.3 Å/s) .
Q. What strategies optimize the compound’s photophysical properties for optoelectronic applications?
Substituent engineering (e.g., introducing electron-withdrawing groups on the phenyl rings) can modulate the HOMO-LUMO gap. Time-resolved fluorescence spectroscopy and cyclic voltammetry are used to assess changes in excited-state lifetimes and redox potentials. For instance, trifluoromethyl substitution (cf. ) increases electron affinity, improving charge-carrier mobility in thin-film transistors .
Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?
The silyl ether bond is prone to cleavage under strong acids (e.g., HCl/THF) or bases (e.g., KOH/ethanol). Accelerated aging studies (TGA/DSC) reveal decomposition onset at ~250°C in air, making it suitable for low-temperature processing. Hydrolytic stability in aqueous media (pH 5–9) can be improved by steric shielding from bulky substituents .
Q. How should researchers address contradictory data in synthesis yields reported across studies?
Discrepancies often arise from trace moisture or oxygen during silylation. Replicate reactions under rigorously anhydrous conditions (e.g., Schlenk line) and characterize intermediates (e.g., triphenylsilyl chloride purity via GC-MS). Statistical design of experiments (DoE) can isolate critical variables (e.g., solvent polarity, catalyst loading) .
Q. What role does the triphenylsilyl group play in protecting reactive intermediates during multi-step syntheses?
The triphenylsilyl moiety acts as a robust protecting group for alcohols or phenols, stable under Grignard or Wittig conditions. Deprotection is achieved selectively using fluoride sources (e.g., TBAF in THF), leaving other functional groups intact. This strategy is pivotal in synthesizing polyfunctional aromatics for pharmaceuticals .
Q. What methodologies assess the compound’s compatibility with high-temperature polymer matrices?
Blend the compound with polymers (e.g., polyvinyl chloride) at varying wt% (5–20%) and analyze via dynamic mechanical analysis (DMA) and SEM. highlights compatibility with PVC at 7 wt%, retaining mechanical integrity up to 200°C. Leaching tests (HPLC) under thermal stress quantify stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
